![molecular formula C19H22N2O2 B2503328 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-44-9](/img/structure/B2503328.png)

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

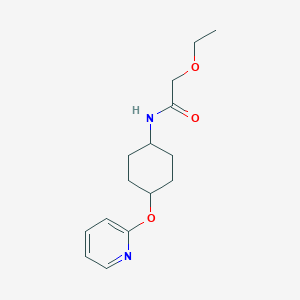

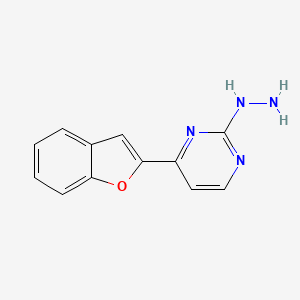

The compound “1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a complex organic molecule. It contains a benzimidazole core, which is a type of nitrogen-containing heterocyclic compound . Benzimidazole derivatives are known for their high biological activity and are used in the treatment of various diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, and neurodegenerative diseases .

Molecular Structure Analysis

A Co(II) complex with “1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” has been prepared . The composition of the complex is [Co(L)3]2+·2(NO3)–·2H2O·2CH3OH, as established by elemental analysis and IR spectroscopy . Its crystal structure was determined by single-crystal XRD . In the mononuclear molecule of the complex, three chelate ligands are coordinated to the Co(II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring .科学的研究の応用

Synthesis and Interaction with DNA

A study by Paul et al. (2015) details the synthesis of new benzimidazole compounds and explores their DNA binding abilities and cytotoxicity against various cancer cell lines. These compounds, including those similar in structure to the query compound, show significant intercalative interaction with DNA, leading to substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cells. The efficacy of these compounds in inhibiting cancer cell proliferation underscores their potential therapeutic applications (Paul et al., 2015).

Alcohol Oxidation Systems

Li and Zhang (2009) developed a highly efficient alcohol oxidation system catalyzed by TEMPO, using a recyclable hypervalent iodine(III) reagent. This research demonstrates the potential for using related benzimidazole compounds in environmentally friendly oxidation processes, offering a sustainable approach to synthesizing carbonyl compounds from alcohols. The study showcases the adaptability of these compounds in various organic transformations (Li & Zhang, 2009).

Oligomeric Drug-binding Matrices

Ferruti et al. (1981) investigated the use of benzotriazole and imidazole derivatives as potential oligomeric drug-binding matrices. The study suggests that such compounds could serve as the basis for developing new drug delivery systems, highlighting their chemical versatility and potential for pharmaceutical applications (Ferruti et al., 1981).

Ionic Liquids for Dye-sensitized Solar Cells

Seo et al. (2010) synthesized a series of imidazolium-based oligomers to be used as electrolytes in dye-sensitized solar cells (DSSCs). These findings indicate the potential of benzimidazole derivatives and related compounds in enhancing the efficiency and sustainability of DSSCs, showcasing their utility in renewable energy technologies (Seo et al., 2010).

特性

IUPAC Name |

1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUNIYQKWMSZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)

![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)